molecular formula C10H13NO3 B12313469 Methyl 3-amino-2-hydroxy-3-phenylpropanoate

Methyl 3-amino-2-hydroxy-3-phenylpropanoate

Cat. No.: B12313469
M. Wt: 195.21 g/mol
InChI Key: WZPZWAQKLOPJEL-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-hydroxy-3-phenylpropanoate is an organic compound with the molecular formula C10H13NO3 It is a derivative of phenylalanine and features both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-hydroxy-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various isomers and derivatives of the original compound, such as erythro and threo isomers .

Scientific Research Applications

Methyl 3-amino-2-hydroxy-3-phenylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and electrostatic interactions, which can influence enzyme activity and protein binding. These interactions are crucial in its role as an intermediate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-3-phenylpropanoate: Similar in structure but lacks the amino group.

    Methyl 2-amino-3-phenylpropanoate: Similar but lacks the hydroxyl group.

    Methyl 3-phenylpropanoate: Lacks both the amino and hydroxyl groups.

Uniqueness

Methyl 3-amino-2-hydroxy-3-phenylpropanoate is unique due to the presence of both amino and hydroxyl groups, which provide it with versatile reactivity and make it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

methyl 3-amino-2-hydroxy-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,12H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPZWAQKLOPJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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